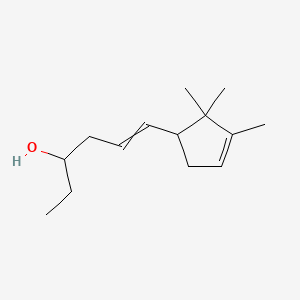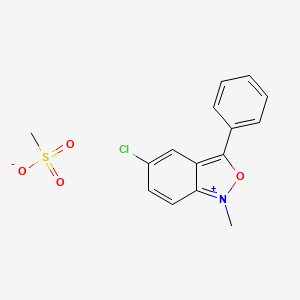![molecular formula C10H21BrO4 B14480989 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol CAS No. 65656-04-4](/img/structure/B14480989.png)
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol is an organic compound with the molecular formula C10H21BrO4. It is a brominated ether alcohol, characterized by the presence of a bromine atom attached to a butyl group, which is further connected to a triethylene glycol chain ending in a hydroxyl group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of 1-bromobutan-2-ol with triethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of triethylene glycol attacks the bromine atom of 1-bromobutan-2-ol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler ether alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, nitriles, or amines.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is a simpler ether alcohol.
Wissenschaftliche Forschungsanwendungen
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol involves its reactivity as a brominated ether alcohol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Bromoethoxy)ethoxy)ethanol: Similar structure but with a shorter ethylene glycol chain.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxy group instead of a hydroxyl group.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Contains a thiol group instead of a bromine atom.
Uniqueness
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol is unique due to its specific combination of a brominated butyl group and a triethylene glycol chain, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in various chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
65656-04-4 |
|---|---|
Molekularformel |
C10H21BrO4 |
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
2-[2-[2-(1-bromobutan-2-yloxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C10H21BrO4/c1-2-10(9-11)15-8-7-14-6-5-13-4-3-12/h10,12H,2-9H2,1H3 |
InChI-Schlüssel |
RFTSTDBHDWIWTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CBr)OCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


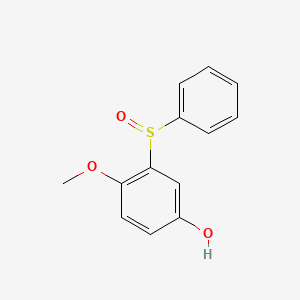
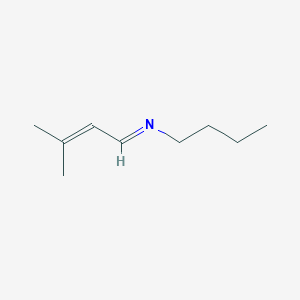
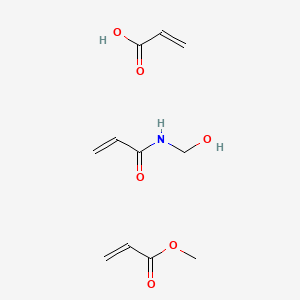
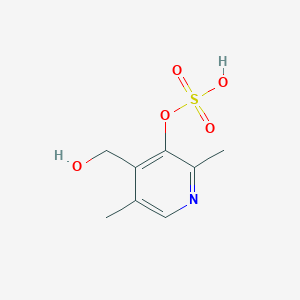

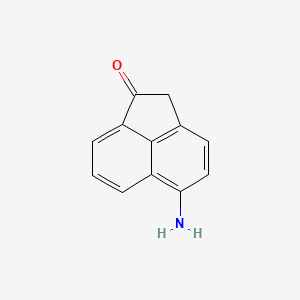

![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
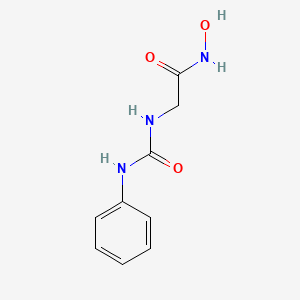
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
